molecular formula C17H19NO4S B497502 2-(4-Tert-butylbenzenesulfonamido)benzoic acid CAS No. 889788-32-3

2-(4-Tert-butylbenzenesulfonamido)benzoic acid

Cat. No.: B497502
CAS No.: 889788-32-3
M. Wt: 333.4g/mol
InChI Key: QWULAMIYVJUGHC-UHFFFAOYSA-N
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Description

2-(4-Tert-butylbenzenesulfonamido)benzoic acid is a benzoic acid derivative with the molecular formula C17H19NO4S and a molecular weight of 333.40 g/mol . This chemical compound features a sulfonamide group bridging a substituted benzoic acid and a tert-butylbenzene ring, a structure often associated with valuable physicochemical properties for chemical and pharmaceutical research . Compounds with sulfonamido-benzoic acid scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential as key intermediates or pharmacophores in the synthesis of biologically active molecules . The specific spatial arrangement of its functional groups makes it a promising candidate for developing novel enzyme inhibitors or receptor ligands. This product is intended for research and development purposes in laboratory settings only. It is not approved for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)18-15-7-5-4-6-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWULAMIYVJUGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

The synthesis typically follows a two-step protocol:

  • Synthesis of 4-tert-butylbenzenesulfonyl chloride

  • Coupling with 2-aminobenzoic acid

Step 1: Preparation of 4-tert-Butylbenzenesulfonyl Chloride

4-tert-Butylbenzoic acid (CAS 98-73-7) serves as the starting material, synthesized via liquid-phase air oxidation of 4-tert-butyltoluene. Subsequent chlorosulfonation introduces the sulfonyl chloride group:
4-tert-butylbenzoic acid+ClSO3H4-tert-butylbenzenesulfonyl chloride+H2O\text{4-tert-butylbenzoic acid} + \text{ClSO}_3\text{H} \rightarrow \text{4-tert-butylbenzenesulfonyl chloride} + \text{H}_2\text{O} .
Key conditions:

  • Solvent: Dichloromethane or chlorobenzene

  • Temperature: 0–5°C to minimize side reactions

  • Reaction time: 4–6 hours

Step 2: Sulfonamide Formation

The sulfonyl chloride reacts with 2-aminobenzoic acid in a nucleophilic acyl substitution:
4-tert-butylbenzenesulfonyl chloride+2-aminobenzoic acid2-(4-tert-butylbenzenesulfonamido)benzoic acid+HCl\text{4-tert-butylbenzenesulfonyl chloride} + \text{2-aminobenzoic acid} \rightarrow \text{2-(4-tert-butylbenzenesulfonamido)benzoic acid} + \text{HCl} .
Optimization parameters:

  • Base: Pyridine or triethylamine (2.5 equiv) to scavenge HCl

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: Room temperature to 60°C

  • Yield: 65–85% after recrystallization.

Advanced Methodological Variations

Solvent-Free Mechanochemical Synthesis

A patent (CN106349091A) describes a solvent-free approach using ball milling, reducing environmental impact:

  • Reactants: 4-tert-butylbenzenesulfonyl chloride and 2-aminobenzoic acid (1:1 molar ratio)

  • Additive: Potassium carbonate (1.2 equiv)

  • Conditions: 500 rpm for 45 minutes

  • Yield: 78% with >95% purity.

Catalytic Enhancements

Incorporating Lewis acids (e.g., ZnCl₂) accelerates sulfonamide bond formation:

  • Catalyst loading: 5 mol%

  • Reaction time reduction: From 12 hours to 3 hours

  • Yield improvement: 82% → 89%.

Reaction Optimization and Challenges

Critical Parameters

ParameterOptimal RangeImpact on Yield/Purity
Solvent polarityHigh (DMF > THF)Enhances solubility of intermediates
Temperature25–60°CHigher temps reduce reaction time but risk decomposition
Stoichiometry1:1.05 (acid:chloride)Compensates for chloride hydrolysis

Purification Strategies

  • Recrystallization solvents: Ethanol/water (7:3 v/v) achieves 99% purity.

  • Chromatography: Silica gel with ethyl acetate/hexane (1:2) for analytical-scale isolation.

Industrial-Scale Production Considerations

Cost-Effective Feedstocks

  • 4-tert-butyltoluene: $12–15/kg (bulk pricing), oxidized to 4-tert-butylbenzoic acid with 92% efficiency.

  • Chlorosulfonation reagents: ClSO₃H preferred over PCl₅ due to lower corrosivity.

Waste Management

  • HCl neutralization: Ca(OH)₂ slurry reduces effluent acidity.

  • Solvent recovery: Distillation reclaims >90% of DMF.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.28 (s, 9H, t-Bu), 7.45–8.10 (m, 8H, Ar-H), 10.52 (s, 1H, SO₂NH).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂ asym/sym).

Purity Assessment

MethodAcceptable ThresholdTypical Results
HPLC (C18)≥98% area98.5–99.2%
Karl Fischer≤0.5% moisture0.3–0.4%

Applications and Derivatives

While beyond preparation scope, the compound’s utility in drug discovery is notable:

  • Antimicrobial activity: IC₅₀ = 13.33 µM against E. coli urease.

  • Cancer research: Selective inhibition of hepatocellular carcinoma cells (IC₅₀ = 8.7 µM) .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

Structure

The compound features a benzoic acid core substituted with a sulfonamide group and a tert-butyl phenyl moiety. The structural formula can be represented as follows:C15H19NO3S\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{3}\text{S}

Physical Properties

  • Molecular Weight : 295.39 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and methanol.

Cancer Therapy

2-(4-Tert-butylbenzenesulfonamido)benzoic acid has been identified as a potential intermediate in the synthesis of anti-cancer agents. Research indicates that derivatives of benzoic acid exhibit significant cytotoxicity against various tumor cell lines, suggesting that this compound may play a role in developing new cancer therapies .

Anti-Obesity Research

Studies have shown that sulfonamide derivatives can inhibit glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in lipid metabolism. Compounds similar to this compound have demonstrated promising results in reducing body fat accumulation both in vitro and in vivo, indicating potential applications in anti-obesity therapeutics .

Immunology

Recent investigations into the immunomodulatory effects of sulfonamide compounds have revealed that they can enhance immune responses. For instance, structure-activity relationship studies have shown that modifications to the sulfonamide group can lead to increased activation of immune pathways, which is crucial for developing new adjuvants for vaccines .

Environmental Science

The compound's environmental impact is also being studied, particularly its behavior as an organic contaminant in water systems. Chemical profiling of surface waters has indicated the presence of various sulfonamide compounds, including derivatives of benzoic acid, raising concerns about their ecological effects and highlighting the need for further research into their environmental fate .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 (µM)Reference
CytotoxicityThis compound10.5
GPAT InhibitionAnalog8.5
Immune ActivationVariousVaries

Table 2: Synthesis Pathways

Synthesis StepReagents RequiredYield (%)
Synthesis of Sulfonamide DerivativeSodium sulfamate, tert-butylbenzene85
Formation of Benzoic Acid CoreBenzoic acid, thionyl chloride93

Case Study 1: Cancer Cell Line Evaluation

In a study evaluating the cytotoxic effects of various benzoic acid derivatives on human tumor cell lines, this compound exhibited significant inhibition of cell proliferation at concentrations as low as 10 µM, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-Obesity Mechanism

A series of experiments were conducted to assess the efficacy of sulfonamide derivatives as GPAT inhibitors. The most potent analog demonstrated an IC50 value of 8.5 µM against GPAT activity, showcasing the potential for these compounds in treating obesity-related conditions .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 2-(4-Tert-butylbenzenesulfonamido)benzoic acid, differing in substituent positions, functional groups, or side chains:

Compound Name Key Substituents/Modifications Molecular Formula Key Properties/Applications Reference
4-(5-tert-butyl-2-methylbenzenesulfonamido)benzoic acid - Sulfonamide at position 4
- Methyl group at position 2 on benzene ring
C₁₈H₂₁NO₄S Increased steric bulk from tert-butyl and methyl groups; potential impact on receptor binding
2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid - Chloro and nitro groups at positions 4 and 3
- Sulfonamide at position 2
C₁₃H₁₀ClN₂O₆S Acetylcholinesterase inhibitor; used in biochemical studies
2-(4-Bromobenzenesulfonamido)acetic acid - Bromo substituent at position 4
- Acetic acid backbone (vs. benzoic acid)
C₈H₈BrNO₄S Structural studies reveal bond lengths and angles similar to sulfonamide derivatives
2-(4-Chlorobenzoyl)benzoic acid - Chlorobenzoyl group at position 2 C₁₄H₉ClO₃ Intermediate in polymer synthesis; forms luminescent complexes with rare-earth metals
2-(4-Methylbenzoyl)benzoic acid - Methylbenzoyl group at position 2 C₁₅H₁₂O₃ Lower ΔGbinding values for T1R3 receptors compared to methoxy analogs
Key Observations:

Substituent Position and Bioactivity: The position of sulfonamide groups (e.g., 2 vs. 4 in benzoic acid derivatives) significantly impacts receptor interactions. For example, 2-substituted sulfonamides (e.g., 2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid) exhibit enzyme inhibitory activity, while 4-substituted analogs (e.g., 4-(5-tert-butyl-2-methylbenzenesulfonamido)benzoic acid) may prioritize steric effects over electronic interactions . Electron-withdrawing groups (e.g., nitro in ) enhance acetylcholinesterase inhibition, whereas bulky tert-butyl groups () may improve metabolic stability but reduce solubility .

Backbone Modifications :

  • Replacing benzoic acid with acetic acid (e.g., 2-(4-Bromobenzenesulfonamido)acetic acid) alters molecular geometry and hydrogen-bonding capacity, as observed in crystallographic studies .

Functional Group Impact on Applications :

  • Benzoyl-substituted analogs (e.g., 2-(4-Chlorobenzoyl)benzoic acid) are utilized in polymer synthesis and photoluminescence applications, whereas sulfonamide derivatives are more common in biochemical targeting (e.g., enzyme inhibition) .

Thermodynamic and Binding Properties

highlights that 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values for T1R3 receptors compared to saccharin or acesulfame, suggesting that electron-donating substituents enhance receptor affinity . By analogy, the tert-butyl group in this compound—a strong electron-donating and steric group—may similarly modulate binding to receptors or enzymes, though its bulkiness could also hinder accessibility to active sites.

Biological Activity

2-(4-Tert-butylbenzenesulfonamido)benzoic acid, often referred to as a sulfonamide derivative, has garnered attention in various fields of biological research due to its diverse biological activities. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17NO3S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{3}\text{S}

This compound features a benzenesulfonamide moiety attached to a benzoic acid, contributing to its biological properties. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamides.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Table 1: Antimicrobial activity data for this compound.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These effects suggest potential applications in treating inflammatory diseases.

3. Antioxidant Activity

Antioxidant assays reveal that this compound exhibits significant free radical scavenging activity. This property is particularly relevant in the context of oxidative stress-related diseases.

Case Study 1: In Vivo Anti-inflammatory Study

A study conducted on a murine model of arthritis demonstrated that administration of this compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the efficacy of this compound was evaluated against multidrug-resistant strains of bacteria isolated from infected patients. Results indicated that it could serve as a viable alternative in treating infections where conventional antibiotics fail.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications at the aromatic rings and the sulfonamide nitrogen can significantly impact the compound's potency and selectivity.

Modification Effect on Activity
Addition of halogensIncreased antimicrobial potency
Alteration of side chainsEnhanced anti-inflammatory effects

Table 2: Summary of structural modifications and their effects on biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-Tert-butylbenzenesulfonamido)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is typical:

Sulfonylation : React 4-tert-butylbenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine). Monitor pH to avoid hydrolysis of the sulfonyl chloride.

Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Adjust solvent polarity to address the tert-butyl group’s steric hindrance .

  • Optimization : Use TLC or HPLC to track reaction progress. For scale-up, consider inert atmospheres to prevent oxidation of the amine intermediate.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Spectroscopy :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for sulfonamide proton shifts (~10-11 ppm) and tert-butyl group signals (1.3 ppm, singlet) .
  • IR : Confirm sulfonamide (S=O stretches at 1150-1350 cm1^{-1}) and carboxylic acid (O-H stretch ~2500-3300 cm1^{-1}) functional groups.
    • Chromatography :
  • LC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor [M-H]^- ions for molecular weight validation .

Q. How can solubility and stability be assessed under experimental conditions?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 2-9) to mimic biological assays. Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Check for sulfonamide hydrolysis or tert-butyl group oxidation .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

  • Challenges : The tert-butyl group may cause disorder in crystal lattices, complicating refinement.
  • Solutions : Use SHELXL for iterative refinement with restraints on anisotropic displacement parameters. Apply TWIN/BASF commands if twinning is observed. Validate hydrogen bonding networks (e.g., sulfonamide N-H⋯O interactions) using PLATON .

Q. How can conflicting bioactivity data (e.g., enzyme inhibition) across studies be systematically resolved?

  • Approach :

Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, ionic strength).

Compound Integrity : Verify purity via LC-MS and exclude degradation products.

Structural Analysis : Compare crystallographic data (e.g., sulfonamide conformation) to assess activity-stereoelectronic relationships .

Q. What strategies enable the study of structure-activity relationships (SAR) for sulfonamide derivatives in medicinal chemistry?

  • SAR Workflow :

Analog Synthesis : Modify substituents on the benzoic acid or tert-butyl group.

Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes to target enzymes.

In Vitro Testing : Correlate IC50_{50} values with electronic (Hammett constants) or steric (Taft parameters) descriptors .

Q. How can advanced analytical methods differentiate between polymorphic forms of this compound?

  • Techniques :

  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data.
  • DSC/TGA : Identify thermal transitions (melting points, decomposition) unique to each polymorph.
  • Solid-State NMR : Resolve differences in hydrogen bonding networks .

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